molecular formula C10H11FO B8068316 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol

Cat. No.: B8068316
M. Wt: 166.19 g/mol
InChI Key: ZAPMLSHNBDFUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is a fluorinated organic compound with the molecular formula C₁₀H₁₁FO and a molecular weight of 166.19 g/mol. This chemical serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly in the development of bioactive molecules with potential anti-inflammatory and analgesic properties . Its structure, featuring an allylic alcohol adjacent to a fluorinated aromatic ring, allows for easy functionalization, making it a versatile building block in medicinal chemistry for creating analogs and derivatives during the drug discovery process . The incorporation of a fluorine atom at the aromatic meta-position is a common strategy in drug design, as it can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of target molecules . Research indicates that fluorinated chalcones and related structures are investigated for a range of biological activities, including urease inhibition and interaction with biomolecules like DNA, highlighting the value of such fluorinated intermediates in developing new therapeutic candidates . The compound must be stored at 2-8°C, sealed, and under an inert gas to maintain stability . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h3-6,10,12H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPMLSHNBDFUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Hydrogenation

The asymmetric hydrogenation of fluorinated allylic alcohols represents a high-yield route to chiral fluorohydrins, as demonstrated in studies using iridium complexes. While these methods primarily target 1,2-fluorohydrins, the underlying principles apply to the synthesis of allylic alcohols. For instance, (Z)-2-fluoro-3-phenylprop-2-en-1-ols undergo hydrogenation at ambient temperature using an azabicyclo thiazole-phosphine iridium catalyst (1 mol%) in CH₂Cl₂, achieving >95% yield and 97% enantiomeric excess (ee). Adapting this protocol, 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol could be synthesized via partial hydrogenation of a propargyl alcohol precursor under controlled H₂ pressure.

Key Parameters

  • Catalyst : Chiral iridium complexes (e.g., ent-F )

  • Solvent : Dichloromethane

  • Conditions : 1 atm H₂, 25°C, 2–6 h

  • Yield : 85–99% (extrapolated from analogous substrates)

Substrate TypeProductYield (%)ee (%)
Aromatic propargyl alcoholAllylic alcohol95–9993–97
Aliphatic propargyl alcoholβ-Fluorohydrin60–8380–85

Mechanistic Insights

The hydrogenation proceeds via a concerted mechanism where H₂ heterolytically cleaves at the Ir center, enabling syn-addition to the alkene. Fluorine’s electron-withdrawing effect polarizes the double bond, enhancing reactivity toward hydrogenation. Steric effects from the 2-methyl group necessitate optimized catalyst geometry to prevent side reactions.

Organometallic Additions to Fluorinated Aldehydes

Grignard and Organozinc Reagents

Reaction of 3-fluoro-2-methylbenzaldehyde with propargyl Grignard reagents (HC≡CCH₂MgBr) provides a direct route to the target compound. This method mirrors syntheses of (E)-3-(6-fluoro-3-phenylinden-2-yl)prop-2-en-1-ol, where aldehydes react with organometallic reagents in THF at −78°C, followed by acidic workup to yield allylic alcohols in ~75% yield.

Optimization Considerations

  • Temperature : Stepwise warming (−78°C → 0°C) minimizes propargyl-allenyl isomerization.

  • Quenching : Saturated NH₄Cl ensures protonation without over-acidification.

  • Purification : Recrystallization in pentane/EtOAc (80:20) enhances purity.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings between fluorinated aryl halides and propargyl alcohols offer an alternative route. For example, Suzuki-Miyaura coupling of 3-fluoro-2-methylphenylboronic acid with propargyl bromide derivatives achieves 70–80% yields in analogous systems.

Cyclization and Rearrangement Strategies

Propargyl-Allenyl Isomerization

The reaction of 2-en-4-yn-1-ols with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) induces cyclization to 4-allenyl-oxazolines. While this method targets heterocycles, the propargyl alcohol intermediate aligns structurally with this compound.

General Procedure

  • Substrate : 2-en-4-yn-1-ol (0.2 mmol)

  • Reagents : DBU (1.5 equiv), CCl₃CN (2 equiv)

  • Conditions : CH₂Cl₂, rt, 12 h

  • Yield : 96% (for oxazoline formation)

Sigmatropic Rearrangements

Thermal treatment (>150°C) induces-sigmatropic shifts, converting propargyl alcohols to allenyl intermediates. Subsequent quenching with electrophiles (e.g., H₂O) could yield the target allylic alcohol, though this remains speculative without direct evidence.

Multi-Component Reactions Involving CO₂

AgI/TMG-Promoted Synthesis

Silver oxide and 1,1,3,3-tetramethylguanidine (TMG) facilitate three-component reactions between terminal propargyl alcohols, CO₂, and 2-aminoethanols to form 2-oxazolidinones. Although this pathway diverges from the target compound, the propargyl alcohol activation mechanism informs solvent and catalyst choices for related syntheses.

Notable Conditions

  • Catalyst : Ag₂O/TMG (5 mol%)

  • Solvent : DMF, 60°C, 24 h

  • TON : Up to 1260

Comparative Analysis of Synthetic Routes

Yield and Selectivity

MethodAdvantagesLimitationsScalability
Iridium hydrogenationHigh enantioselectivity, mild conditionsRequires specialized catalystsModerate
Grignard additionSimple setup, high atom economyLow temperature sensitivityHigh
Palladium couplingFunctional group toleranceCostly ligands/palladiumLow

Cost and Practicality

  • Catalyst Costs : Iridium complexes (>$500/g) vs. Grignard reagents (<$50/g).

  • Solvent Recovery : Dichloromethane (hydrogenation) vs. THF (Grignard).

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:

  • Oxidation: Converting the compound to its corresponding ketone or carboxylic acid.

  • Reduction: Reducing the compound to form alcohols or alkanes.

  • Substitution: Replacing the fluorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Employing reducing agents such as lithium aluminum hydride.

  • Substitution: Utilizing nucleophiles like sodium hydroxide or halides.

Major Products Formed:

  • Oxidation: 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-one or 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-oic acid.

  • Reduction: 1-(3-Fluoro-2-methylphenyl)propane or 1-(3-Fluoro-2-methylphenyl)ethanol.

  • Substitution: 1-(3-Hydroxy-2-methylphenyl)prop-2-en-1-ol or 1-(3-Chloro-2-methylphenyl)prop-2-en-1-ol.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol has various applications in scientific research, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its potential therapeutic effects in treating diseases.

  • Industry: Employed in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Compounds :

  • 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)amino)phenyl)propan-1-ol (): Features a 3-chlorophenyl group instead of 3-fluoro-2-methylphenyl.
  • 1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one (): A ketone analog with multiple halogens, enhancing electron-withdrawing effects and reactivity toward nucleophiles.
  • 2-Methyl-1-phenylprop-2-en-1-ol (): Lacks halogenation but includes a methyl group on the propenol chain, reducing steric hindrance compared to the target compound.

Impact of Substituents :

  • Fluorine vs.

Derivatives with Extended Aromatic Systems

Key Compounds :

  • 1-(6-(Pyrrolidin-1-yl)naphthalen-2-yl)prop-2-en-1-ol (): Incorporates a naphthalene ring with a pyrrolidine substituent. The extended π-system enhances UV absorbance and may improve binding to aromatic protein pockets.
  • (S,E)-2-(1-Phenylpenta-1,4-dien-3-yl)naphthalene (): A naphthalene derivative with a conjugated diene, offering distinct electronic properties for catalytic applications.

Comparison :
The target compound’s single phenyl ring simplifies synthesis but limits π-π stacking interactions compared to naphthalene derivatives. The absence of heterocycles (e.g., pyrrolidine) reduces basicity and hydrogen-bonding diversity .

Propenol vs. Propenone Derivatives

Key Compounds :

  • 1-(4-Hydroxyphenyl)-3-(o-tolyl)prop-2-en-1-ol (): The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the fluorine’s moderate polarity.
  • Propenone derivatives (): Substituted 2-propen-1-ones (e.g., 1-(3′-hydroxyphenyl)-3-(4-chlorophenyl)-2-propen-1-one) lack the alcohol group, reducing solubility in polar solvents but enhancing electrophilicity for Michael addition reactions.

Functional Group Effects: The propenol moiety in the target compound enables hydrogen bonding and nucleophilic reactivity, whereas propenones are more electrophilic and prone to redox reactions .

Key Findings :

  • 5-HT6 Receptor Antagonism : The indole-containing analog 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one () exhibits receptor activity, suggesting that allylic alcohols with aromatic heterocycles may have CNS applications.
  • Antibacterial Propenones: Chlorophenyl-substituted propenones () show antibacterial effects, though the target compound’s bioactivity remains unstudied.

Structure-Activity Relationships : Electron-withdrawing groups (e.g., fluorine) may enhance metabolic stability, while bulky substituents (e.g., bicycloheptane in ) could improve target selectivity .

Biological Activity

1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a prop-2-en-1-ol structure with a fluorinated aromatic ring, which contributes to its unique chemical properties. The presence of the fluorine atom can enhance lipophilicity and stability, potentially affecting its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism, leading to antimicrobial effects.
  • Anticancer Properties : Research indicates that it may inhibit specific enzymes associated with cancer progression and inflammation, thereby affecting cellular processes related to tumor growth.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity. A comparative analysis of its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli reveals promising results, suggesting it could be a candidate for further development as an antimicrobial agent.

Compound Pathogen MIC (mg/mL) Activity
This compoundS. aureus0.025Effective
This compoundE. coli0.020Effective

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In cellular assays, it has been shown to induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and death. The compound's ability to inhibit specific kinases implicated in tumor growth has been noted, making it a subject of interest for cancer therapeutics .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vivo Efficacy : A study investigated the compound's effects on tumor-bearing mice, demonstrating a reduction in tumor size when administered at specific dosages over a defined period. The results indicated that the compound could potentially serve as an effective anticancer agent.
  • Mechanistic Studies : Further investigations into the molecular targets of the compound revealed its interaction with key enzymes involved in inflammation and cancer progression, providing insights into its mechanism of action.

Comparative Analysis

When compared to similar compounds such as 1-(3-Chlorophenyl)prop-2-en-1-one and 1-(3-Bromophenyl)prop-2-en-1-one, this compound exhibits unique properties due to the fluorine substitution. This substitution can enhance biological activity by improving the compound's binding affinity to target proteins.

Compound Biological Activity Unique Features
This compoundAntimicrobial, AnticancerFluorine enhances stability
1-(3-Chlorophenyl)prop-2-en-1-oneModerate AntimicrobialLacks fluorine
1-(3-Bromophenyl)prop-2-en-1-oneModerate AnticancerLacks fluorine

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluoro-2-methylphenyl)prop-2-en-1-ol, and what key reaction conditions are required?

  • Methodological Answer: The compound is typically synthesized via aldol condensation between substituted acetophenones and aldehydes under basic conditions. For example, analogous structures (e.g., ) utilize ethanol as a solvent with aqueous KOH (40%) as a base, followed by overnight stirring, cooling, and acidification to precipitate the product. Key conditions include maintaining anhydrous environments for ketone-aldehyde coupling and controlled pH during workup to isolate the enol form. Reaction optimization may involve varying temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometric ratios to minimize byproducts .

Q. What spectroscopic techniques are employed to confirm the structure and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and conjugated alkene (C=C stretch ~1600 cm⁻¹) groups. Mass spectrometry (MS) provides molecular weight verification via molecular ion peaks (e.g., [M+H]⁺). Purity is assessed via melting point analysis (e.g., reports melting points ~342 K) and HPLC with UV detection .

Q. How is X-ray crystallography applied to determine the molecular conformation of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and intermolecular interactions. For example, describe using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and SHELX software for data refinement. Key parameters include space group assignment (e.g., Pcm21b), unit cell dimensions (e.g., a = 3.9247 Å, b = 11.549 Å, c = 28.111 Å), and R-factor convergence (e.g., R = 0.062). Hydrogen bonding and torsion angles are analyzed using programs like Mercury or OLEX2 .

Advanced Research Questions

Q. How can X-ray crystallography address challenges like crystal twinning or low data resolution for this compound?

  • Methodological Answer: Twinning is resolved using SHELXL’s TWIN/BASF commands to model twin domains (e.g., reports refining an inversion twin with a BASF parameter of 0.15). Low-resolution data (e.g., θ < 25°) require robust absorption corrections (e.g., SADABS in ) and iterative refinement cycles with restraints on bond lengths/angles. High redundancy (>10 measurements per reflection) improves signal-to-noise ratios. For weakly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances data quality .

Q. What computational methods elucidate the electronic effects of the 3-fluoro and 2-methyl substituents on reactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects on frontier molecular orbitals (HOMO/LUMO) and charge distribution. Fluorine’s electronegativity increases electron withdrawal at the phenyl ring, polarizing the allylic alcohol moiety and enhancing hydrogen-bonding capacity ( ). Methyl groups introduce steric hindrance, influencing dihedral angles (e.g., ~13.2° between aromatic planes in ). Molecular dynamics (MD) simulations predict solvent interactions and crystallization pathways .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystal packing of this compound?

  • Methodological Answer: Graph-set analysis ( ) categorizes hydrogen bonds (e.g., O–H···O, C–H···F) into motifs like D (donor) and A (acceptor). For example, hydroxyl groups form D₁¹(2) chains along the a-axis ( ), while fluorine participates in C–H···F contacts (≈2.8 Å). π-Stacking between aromatic rings (≈3.9 Å face-to-face distance) stabilizes layered packing. Hirshfeld surface analysis quantifies interaction contributions (e.g., dₙₒᵣₘ plots) using CrystalExplorer .

Q. What strategies optimize enantiomeric purity during synthesis, particularly for stereochemically sensitive derivatives?

  • Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) can induce stereocontrol. For allylic alcohols, Sharpless asymmetric dihydroxylation or enzymatic resolution (e.g., lipases) achieves enantiomeric excess (>90%). Chiral HPLC (e.g., Daicel columns) or circular dichroism (CD) verifies enantiopurity. highlights sodium borohydride’s stereoselectivity in ketone reductions under protic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.